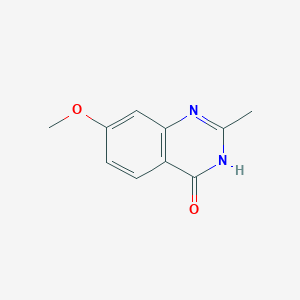![molecular formula C15H23NO3 B11719636 Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- CAS No. 918548-71-7](/img/structure/B11719636.png)
Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-: is a complex organic compound with a unique structure that includes a benzamide core substituted with a tert-butyl group, a hydroxypropyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with tert-butylamine to form the corresponding imine, followed by reduction to the amine. This amine is then acylated with an appropriate acid chloride to form the benzamide. The hydroxypropyl and methoxy groups are introduced through subsequent reactions involving selective functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide core can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
- Oxidation of the hydroxypropyl group forms ketones or carboxylic acids.
- Reduction of the benzamide core forms the corresponding amine.
- Substitution of the methoxy group forms various substituted benzamides .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology: In biological research, it is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Benzamide, N-(1,1-dimethylethyl)-3-hydroxy-5-nitro-
- Benzamide, N-(1,1-dimethylethyl)-N-hydroxy-4-methoxy-
- Benzamide, N-(1,1-dimethylethyl)-4-formyl-
Comparison: Compared to these similar compounds, Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- is unique due to the presence of the hydroxypropyl group, which significantly influences its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
918548-71-7 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-tert-butyl-2-[(2R)-2-hydroxypropyl]-6-methoxybenzamide |
InChI |
InChI=1S/C15H23NO3/c1-10(17)9-11-7-6-8-12(19-5)13(11)14(18)16-15(2,3)4/h6-8,10,17H,9H2,1-5H3,(H,16,18)/t10-/m1/s1 |
InChI Key |
IODVSXBTYPKSLL-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)OC)C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


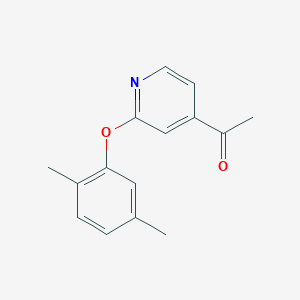
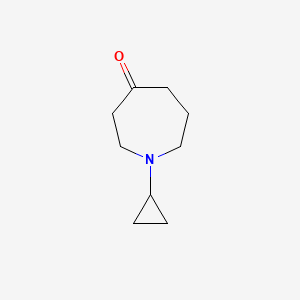
![5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B11719582.png)
![((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride](/img/structure/B11719583.png)
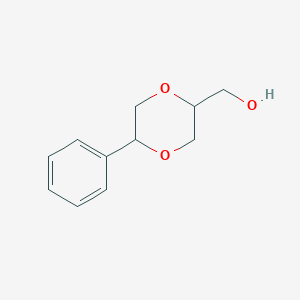
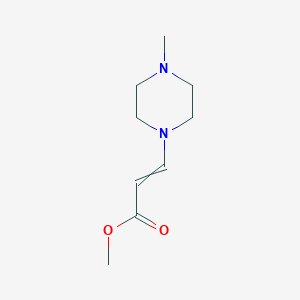
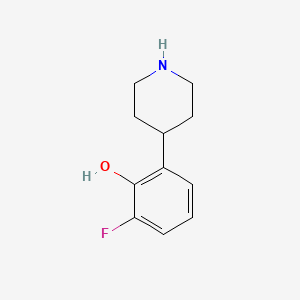
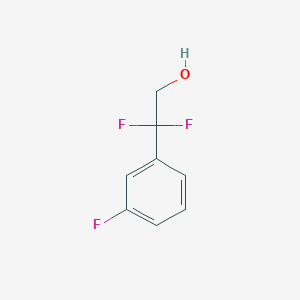
![[(1E)-1,2-difluoroethenyl]trimethylsilane](/img/structure/B11719623.png)

![5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11719630.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B11719633.png)
![2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11719634.png)
